molecular formula C8H8BNO2 B1591752 (4-Cyano-2-methylphenyl)boronic acid CAS No. 313546-18-8

(4-Cyano-2-methylphenyl)boronic acid

Cat. No.: B1591752
CAS No.: 313546-18-8
M. Wt: 160.97 g/mol
InChI Key: RGCVYEOTYJCNOS-UHFFFAOYSA-N
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Description

(4-Cyano-2-methylphenyl)boronic acid is an organic compound with the molecular formula C8H8BNO2. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a cyano group at the 4-position and a methyl group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyano-2-methylphenyl)boronic acid typically involves the hydroboration of alkenes or alkynes, followed by oxidation. One common method is the reaction of 4-cyano-2-methylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (4-Cyano-2-methylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

    Phenols: Resulting from oxidation reactions.

    Substituted Derivatives: Produced through substitution reactions.

Scientific Research Applications

(4-Cyano-2-methylphenyl)boronic acid has diverse applications in scientific research:

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the cyano and methyl substituents, resulting in different reactivity and applications.

    4-Cyanophenylboronic Acid: Similar structure but without the methyl group, affecting its chemical properties.

    2-Methylphenylboronic Acid: Lacks the cyano group, leading to different reactivity patterns.

Uniqueness: (4-Cyano-2-methylphenyl)boronic acid is unique due to the presence of both cyano and methyl groups, which enhance its reactivity and selectivity in various chemical reactions, particularly in Suzuki-Miyaura coupling .

Properties

IUPAC Name

(4-cyano-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO2/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCVYEOTYJCNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C#N)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584927
Record name (4-Cyano-2-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313546-18-8
Record name B-(4-Cyano-2-methylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313546-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Cyano-2-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Cyano-2-methyl-phenyl)boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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